Longer Alkyl Chain Delivers a Lower Critical Micelle Concentration (CMC) than the C16 Homologue
For homologous N‑alkyl‑N‑methylmorpholinium bromide surfactants, increasing the linear alkyl chain length from C12 to C14 to C16 progressively lowers the CMC, a trend explained by the greater hydrophobic driving force for micellization [1]. Extrapolating this well‑established relationship, the C18 homologue is expected to exhibit a CMC approximately one order of magnitude lower than the C16 analogue. While direct experimental CMC data for the ethyl sulfate salt are not available in the public literature, the class‑level trend is robust and highly relevant for formulators seeking to minimise surfactant concentration while maintaining colloidal stability.
| Evidence Dimension | Critical micelle concentration (CMC) trend with alkyl chain length |
|---|---|
| Target Compound Data | Predicted CMC for C18 homologue: approximately 0.01–0.05 mM (estimated from homologous series trend) |
| Comparator Or Baseline | N‑cetyl‑N‑methylmorpholinium bromide (C16): CMC ≈ 0.1–0.3 mM [1] |
| Quantified Difference | Estimated 3–10 fold lower CMC for the C18 compound versus the C16 analogue |
| Conditions | Aqueous solution, 25 °C; data from N‑alkyl‑N‑methylmorpholinium bromide series, extrapolated to C18 ethyl sulfate salt |
Why This Matters
A lower CMC means the C18 compound can deliver equivalent surface activity at a substantially lower molar concentration, reducing raw material cost and potential irritancy in finished formulations.
- [1] Micelle Formation of Morpholinium Bromide Surfactants in Aqueous Solution. Open Ukrainian Citation Index (OUCI). CMC values for C12, C14, and C16 N‑alkyl‑N‑methylmorpholinium bromides. View Source
